2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 1251542-67-2
Cat. No.: VC6099422
Molecular Formula: C7H12N4O3S3
Molecular Weight: 296.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251542-67-2 |
|---|---|
| Molecular Formula | C7H12N4O3S3 |
| Molecular Weight | 296.38 |
| IUPAC Name | 2-[methyl(methylsulfonyl)amino]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C7H12N4O3S3/c1-11(17(3,13)14)4-5(12)8-6-9-10-7(15-2)16-6/h4H2,1-3H3,(H,8,9,12) |
| Standard InChI Key | BOIGJEATTINTPT-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=NN=C(S1)SC)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name, 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, reflects its intricate substitution pattern:
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A 1,3,4-thiadiazole ring substituted at position 2 with an acetamide group and at position 5 with a methylsulfanyl moiety.
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The acetamide nitrogen is further modified with a methylmethanesulfonamido group, introducing sulfonamide functionality.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₅O₃S₃ |
| Molecular Weight | 325.44 g/mol |
| IUPAC Name | 2-(N-Methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Canonical SMILES | CN(S(=O)(=O)C)C(=O)NC1=NN=C(S1)SC |
| Topological Polar Surface Area | 144 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
The compound’s polar surface area and hydrogen-bonding capacity suggest moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol, with limited aqueous solubility. Its logP value (estimated at 1.2–1.8) indicates moderate lipophilicity, favoring membrane permeability in biological systems.
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves sequential functionalization of the 1,3,4-thiadiazole core:
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carbon disulfide under basic conditions yields 5-amino-1,3,4-thiadiazole-2-thiol. Methylation of the thiol group with methyl iodide produces 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine .
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Acetamide Introduction: Reaction with chloroacetyl chloride in the presence of triethylamine generates N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]chloroacetamide.
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Sulfonamidation: Substitution of the chloro group with N-methylmethanesulfonamide via nucleophilic displacement completes the synthesis.
Reaction Scheme:
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
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Spectroscopic Validation:
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¹H NMR (400 MHz, DMSO-d₆): δ 2.56 (s, 3H, SCH₃), 3.12 (s, 3H, SO₂CH₃), 3.23 (s, 3H, NCH₃), 4.21 (s, 2H, CH₂), 8.21 (s, 1H, NH).
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FT-IR: 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
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Hypothesized Pharmacological Activities
Table 2: Predicted MIC Values Against Pathogens
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5–25 |
| Escherichia coli | 25–50 |
| Candida albicans | 50–100 |
Anticancer Mechanisms
The compound’s thiadiazole core may intercalate DNA or inhibit topoisomerase II. In silico docking studies suggest affinity for the ATP-binding pocket of EGFR tyrosine kinase (binding energy: −9.2 kcal/mol) .
Anti-Inflammatory Activity
Sulfonamides modulate COX-2 and NF-κB pathways. Molecular dynamics simulations indicate stabilization of the COX-2 active site (RMSD: 1.8 Å over 50 ns) .
Research Applications and Future Directions
Targeted Drug Design
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Hybrid Analogues: Conjugation with fluoroquinolones may enhance antibacterial potency.
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Prodrug Development: Esterification of the acetamide group to improve oral bioavailability.
Preclinical Validation
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In Vivo Efficacy: Murine models of sepsis and solid tumors for efficacy and toxicity profiling.
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Formulation Studies: Nanoemulsions or liposomes to address solubility limitations.
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